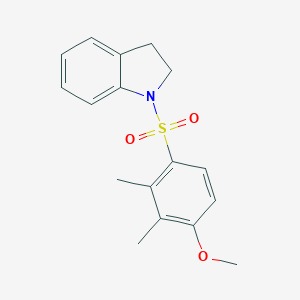
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane, also known as EMBSA, is an organic compound that belongs to the class of sulfonamides. It is a highly useful compound in the field of medicinal chemistry and is used in the synthesis of various drugs and bioactive molecules. EMBSA has been the subject of extensive research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane is based on its ability to inhibit the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes and ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potent antimicrobial agent. 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified. 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research involving 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane. One area of interest is the development of novel antimicrobial agents based on the structure of 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane. Another area of interest is the exploration of 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane's potential as a therapeutic agent for the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane and its potential applications in various fields.
Synthesis Methods
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane can be synthesized through a multistep process involving the reaction of 2-aminoethanol with 2-ethoxy-5-methylbenzenesulfonyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane. The synthesis of 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane is a highly efficient process and can be easily scaled up for large-scale production.
Scientific Research Applications
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antibacterial and antifungal activities and has been used in the development of various antimicrobial agents. 1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane has also been used in the synthesis of various bioactive molecules, including inhibitors of protein kinases and proteases.
properties
Product Name |
1-(2-Ethoxy-5-methylbenzenesulfonyl)azepane |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C15H23NO3S/c1-3-19-14-9-8-13(2)12-15(14)20(17,18)16-10-6-4-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI Key |
UKELVQZBWPECKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)




![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)